molecular formula C10H11BrO B3130104 2-Bromo-1-ethoxy-4-vinylbenzene CAS No. 34039-31-1

2-Bromo-1-ethoxy-4-vinylbenzene

Cat. No. B3130104
CAS RN: 34039-31-1
M. Wt: 227.1 g/mol
InChI Key: VLCMTPLSDIKYKR-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-vinylbenzene is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-ethoxy-4-vinylbenzene consists of a benzene ring substituted with a bromo group, an ethoxy group, and a vinyl group . The exact positions of these substituents on the benzene ring give the compound its unique properties.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The exact reaction pathway would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The boiling point of 2-Bromo-1-ethoxy-4-vinylbenzene is predicted to be 286.2±28.0 °C and its density is predicted to be 1.319±0.06 g/cm3 .

Scientific Research Applications

Electrosynthesis and Polymerization

One significant application of compounds related to 2-Bromo-1-ethoxy-4-vinylbenzene is in electrosynthesis. For example, the electrochemical reductions of related compounds at carbon cathodes in specific solvents can lead to the production of 1-nitro-2-vinylbenzene as a principal product. This process is valuable for creating intermediates for further chemical synthesis, demonstrating a method for the conversion of nitro and halide groups into more useful functional groups through electrochemical pathways (Du & Peters, 2010).

Moreover, 2-Bromo-1-ethoxy-4-vinylbenzene and its analogs find applications in polymerization processes. For instance, π-allylnickel complexes, related to vinylbenzene structures, have been used as initiators to promote the polymerization of certain thiophenes, resulting in regioregular polythiophenes with specific end groups. This showcases the role of such compounds in facilitating living/controlled polymerization, leading to materials with potential applications in electronics and materials science (Gao et al., 2014).

Chemical Reactivity and Medicinal Chemistry

Research into the chemical reactivity of vinylbenzene derivatives, including those similar to 2-Bromo-1-ethoxy-4-vinylbenzene, has contributed to medicinal chemistry. Studies on the [3+2] cycloaddition reactions of vinylbenzene compounds have explored their regioselectivity and mechanism, aiding in the design of inhibitors against specific targets such as SARS-CoV-2. These findings underline the potential of such chemical reactions in drug discovery and the development of therapeutic agents (El idrissi et al., 2021).

Material Science and Light Emitting Diodes (LEDs)

Compounds structurally related to 2-Bromo-1-ethoxy-4-vinylbenzene are instrumental in material science, particularly in the synthesis of polymers for organic light emitting diodes (OLEDs). For instance, the modification of polyphosphazenes with bromo- and vinyl-end groups to create soluble, luminescent polymers demonstrates the versatility of these compounds in creating materials with specific optical properties. These polymers' application in OLEDs highlights their importance in developing new, efficient, and versatile electronic and photonic materials (Leung et al., 2002).

Future Directions

Future research could explore the potential applications of 2-Bromo-1-ethoxy-4-vinylbenzene in various fields. For instance, its derivatives could be investigated for their inhibitory effects on SARS-CoV-2 . Additionally, its role in multistep synthesis processes could be further studied .

properties

IUPAC Name

2-bromo-4-ethenyl-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCMTPLSDIKYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-ethoxy-4-vinylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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